4-({[(2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]acetyl}amino)butanoic acid
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Overview
Description
4-{2-[(2-METHYL-4-OXO-3-PHENOXY-4H-CHROMEN-7-YL)OXY]ACETAMIDO}BUTANOIC ACID is a complex organic compound that belongs to the class of chromen derivatives This compound is characterized by its unique structure, which includes a chromen ring system substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(2-METHYL-4-OXO-3-PHENOXY-4H-CHROMEN-7-YL)OXY]ACETAMIDO}BUTANOIC ACID typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl acetate with an appropriate amine to form the intermediate amide. This intermediate is then subjected to further reactions, such as esterification and hydrolysis, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms. Additionally, the reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
4-{2-[(2-METHYL-4-OXO-3-PHENOXY-4H-CHROMEN-7-YL)OXY]ACETAMIDO}BUTANOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromen ring to dihydrochromen derivatives.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydrochromen derivatives .
Scientific Research Applications
4-{2-[(2-METHYL-4-OXO-3-PHENOXY-4H-CHROMEN-7-YL)OXY]ACETAMIDO}BUTANOIC ACID has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and formulation.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{2-[(2-METHYL-4-OXO-3-PHENOXY-4H-CHROMEN-7-YL)OXY]ACETAMIDO}BUTANOIC ACID involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2-METHYL-4-OXO-3-PHENOXY-4H-CHROMEN-7-YLOXY-ACETIC ACID BENZYL ESTER
- 2-METHYL-4-OXO-3-PHENOXY-4H-CHROMEN-7-YLOXY-ACETIC ACID BUTYL ESTER
- 2-METHYL-4-OXO-3-PHENOXY-4H-CHROMEN-7-YLOXY-ACETIC ACID ETHYL ESTER
Uniqueness
4-{2-[(2-METHYL-4-OXO-3-PHENOXY-4H-CHROMEN-7-YL)OXY]ACETAMIDO}BUTANOIC ACID is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development .
Properties
Molecular Formula |
C22H21NO7 |
---|---|
Molecular Weight |
411.4 g/mol |
IUPAC Name |
4-[[2-(2-methyl-4-oxo-3-phenoxychromen-7-yl)oxyacetyl]amino]butanoic acid |
InChI |
InChI=1S/C22H21NO7/c1-14-22(30-15-6-3-2-4-7-15)21(27)17-10-9-16(12-18(17)29-14)28-13-19(24)23-11-5-8-20(25)26/h2-4,6-7,9-10,12H,5,8,11,13H2,1H3,(H,23,24)(H,25,26) |
InChI Key |
HTIPTGBRBIAAMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)NCCCC(=O)O)OC3=CC=CC=C3 |
Origin of Product |
United States |
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